

# Physicochemical and Biological Properties of Human RFRP-3

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Compound of Interest		
Compound Name:	RFRP-3(human)	
Cat. No.:	B561591	Get Quote

Human RFRP-3 is an octapeptide with an amidated C-terminus, a crucial feature for its biological activity. Its properties are summarized in the table below.

Property	Value	Source
Sequence	H-Val-Pro-Asn-Leu-Pro-Gln- Arg-Phe-NH2	[6][7]
Molecular Formula	C45H72N14O10	[6][7]
Molecular Weight	969.15 g/mol	[6]
Receptor	G protein-coupled receptor 147 (GPR147)	[1][8][9]
Biological Activity	Agonist of NPFF1 receptor (GPR147)	
IC50	0.7 nM (for inhibition of forskolin-induced cAMP)	
Binding Affinity (KD)	6.005 x 10-5 M (for direct binding to kisspeptin)	[10]
Purity (Commercial)	≥95% by HPLC	[7]
Solubility	Soluble in water up to 2 mg/ml	[6]



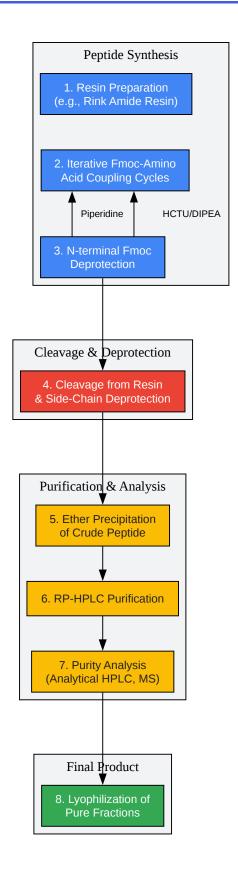
# Application Note 1: Solid-Phase Peptide Synthesis (SPPS) of RFRP-3

This section details the synthesis of RFRP-3 using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase chemistry, a standard and widely used method for peptide synthesis.

# **Experimental Workflow for RFRP-3 Synthesis and Purification**

The overall process from synthesis to the final purified peptide is outlined below.





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Workflow for RFRP-3 synthesis and purification.



### **Protocol: Fmoc Solid-Phase Peptide Synthesis**

This protocol is designed for a 0.1 mmol synthesis scale using Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

- 1. Resin Preparation:
- Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
- 2. Amino Acid Coupling Cycle (for each amino acid):
- Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2-5 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
- Washing: After coupling, wash the resin with DMF (5x) to remove excess reagents.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.
- Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Repeat: Repeat this cycle for each amino acid in the RFRP-3 sequence (Phe, Arg(Pbf), Gln(Trt), Pro, Leu, Asn(Trt), Pro, Val), starting from the C-terminus. Side-chain protecting groups (Pbf, Trt) are used as needed.
- 3. Cleavage and Global Deprotection:



- After the final amino acid (Valine) is coupled and its Fmoc group removed, wash the peptideresin with DCM (5x) and dry it under vacuum.
- Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
- Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- 4. Peptide Precipitation and Collection:
- Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

# **Application Note 2: RFRP-3 Purification and Analysis**

The crude synthetic peptide contains deletion sequences and other impurities. Reversed-phase HPLC is the standard method for purification.

### **Protocol: Reversed-Phase HPLC Purification**

- 1. Sample Preparation:
- Dissolve the crude, dried RFRP-3 peptide in a minimal amount of Buffer A (see below), or a
  mixture of Buffer A and Buffer B if solubility is an issue.[11]
- Filter the solution through a 0.22 μm or 0.45 μm syringe filter to remove any particulate matter.[11]



#### 2. HPLC System and Buffers:

- System: A preparative HPLC system equipped with a UV detector (220 nm and 280 nm).
- Column: A C18 reversed-phase column is typically used for peptide purification.[12]
- Buffer A: 0.1% TFA in water.
- Buffer B: 0.1% TFA in acetonitrile (ACN).
- Flow Rate: Dependent on column size, typically 10-20 mL/min for preparative scale.
- Gradient: A linear gradient from a low percentage of Buffer B (e.g., 5%) to a higher percentage (e.g., 60%) over 30-60 minutes is used to elute the peptide.[12] The exact gradient should be optimized based on an initial analytical run.

#### 3. Purification Run:

- Equilibrate the column with the starting buffer conditions.
- Inject the filtered crude peptide solution onto the column.
- Run the gradient and collect fractions corresponding to the major peak detected by the UV detector.
- 4. Analysis and Final Processing:
- Purity Check: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the purity and identity (correct molecular weight) of the RFRP-3 peptide.
- Pooling: Pool the fractions that meet the desired purity level (typically >95%).
- Lyophilization: Freeze-dry the pooled pure fractions to obtain the final product as a stable, fluffy white powder. Store at -20°C or lower.[6]



HPLC Parameter	Typical Setting
Column	C18 silica, 5-10 μm particle size, 100-300 Å pore size
Mobile Phase A	0.1% (v/v) TFA in H2O
Mobile Phase B	0.1% (v/v) TFA in Acetonitrile
Gradient	5-60% B over 40 minutes (example, requires optimization)
Detection	220 nm / 280 nm
Flow Rate	1 mL/min (analytical) or 10-50 mL/min (preparative)

## **Application Note 3: RFRP-3 Signaling Pathway**

RFRP-3 is a key inhibitor of the reproductive axis. It exerts its effects through multiple pathways, primarily by acting on its receptor, GPR147, located on GnRH neurons and kisspeptin neurons.[1][4][13] This action ultimately suppresses the synthesis and release of LH and Follicle-Stimulating Hormone (FSH) from the pituitary.[10]

Inhibitory signaling pathway of RFRP-3 on the HPG axis.

This diagram illustrates that RFRP-3 directly inhibits both kisspeptin and GnRH neurons.[4][13] Since kisspeptin is a potent stimulator of GnRH neurons, RFRP-3's inhibition of kisspeptin provides an additional indirect pathway to suppress the reproductive axis.[13] There is also evidence for direct inhibitory action of RFRP-3 on the pituitary in some species.[1][13]

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